Ofloxacin Q acid, (R)-

Vue d'ensemble

Description

Ofloxacin Q acid, ®- is a chiral compound belonging to the fluoroquinolone class of antibiotics. It is a second-generation fluoroquinolone used to treat various bacterial infections. The compound is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin Q acid, ®- involves several steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction proceeds with the addition of tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups . Another method involves a chiral Brønsted acid catalyzed transfer hydrogenation, which provides excellent enantiofacial discrimination under mild conditions .

Industrial Production Methods: Industrial production of Ofloxacin Q acid, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing in ethanol with concentrated sulfuric acid and subsequent purification steps to isolate the desired enantiomer .

Analyse Des Réactions Chimiques

Enantiomer Formation

Ofloxacin exists as a racemic mixture of (R)- and (S)-isomers. The (S)-isomer exhibits 2–128-fold higher antibacterial activity due to stronger binding to DNA gyrase .

Condensation Reaction

Mechanism : Nucleophilic attack by the acrylate on the acid chloride, forming a substituted acrylate .

Hydrolysis and Ring Closure

Mechanism : Acid hydrolysis cleaves ester groups, followed by alkali-mediated cyclization to form the benzoxazine ring .

Electrochemical Analysis

- Electrode : Boron-doped diamond electrode (BDDE) in phosphate buffer (pH 2.0).

- Oxidation Potential : +1.21 V (with SDS additive) .

- Electron Transfer : Irreversible two-electron oxidation confirmed via cyclic voltammetry .

Spectroscopic Characterization

- 1H-NMR : Key signals at δ 7.8–8.5 ppm (aromatic protons) and δ 2.8–3.2 ppm (methyl groups) .

- XRD : Crystallinity index measurements confirm solid-state structure .

Environmental Interactions

Applications De Recherche Scientifique

Therapeutic Applications

Ofloxacin Q acid, (R)- is indicated for a variety of bacterial infections due to its broad-spectrum antibacterial activity. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.

Clinical Uses

- Respiratory Infections : It is effective against pathogens causing respiratory tract infections, such as Haemophilus influenzae and Streptococcus pneumoniae .

- Urinary Tract Infections : Ofloxacin Q acid is commonly prescribed for urinary tract infections (UTIs) caused by susceptible strains of bacteria .

- Skin and Soft Tissue Infections : The compound has shown efficacy in treating skin infections and soft tissue infections, particularly those caused by gram-negative bacteria .

Case Studies

- A study highlighted the use of ofloxacin eye drops in children with vernal keratoconjunctivitis, although it noted complications such as corneal deposits . The cases emphasized the need for careful monitoring during treatment to avoid adverse effects.

Environmental Applications

Recent research has investigated the adsorption characteristics of ofloxacin Q acid from wastewater using various adsorbents.

Adsorption Studies

- A study evaluated activated carbon derived from cassava stems to adsorb ofloxacin from simulated pharmaceutical wastewater. The results indicated that the adsorption followed a pseudo-second-order kinetic model with maximum adsorption capacities ranging from 42.37 to 62.89 mg/g depending on the type of adsorbent used . This research underscores the potential for using bio-waste materials in environmental remediation efforts.

Synthesis Improvements

Innovative methodologies for synthesizing ofloxacin have been developed to enhance yield and reduce production time. A recent patent describes a method that simplifies the synthesis process by minimizing the number of reaction steps and utilizing more efficient reagents .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of quinolone derivatives has provided insights into optimizing the antibacterial efficacy of compounds similar to ofloxacin Q acid . These studies focus on modifying functional groups to enhance activity against resistant bacterial strains.

Mécanisme D'action

Ofloxacin Q acid, ®- is compared with other fluoroquinolones such as:

- Norfloxacin

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Gatifloxacin

Uniqueness:

Comparaison Avec Des Composés Similaires

- Norfloxacin: First broad-spectrum fluoroquinolone.

- Ciprofloxacin: Known for its strong activity against Gram-negative bacteria.

- Levofloxacin: Optically active form with enhanced activity.

- Moxifloxacin: Effective against both Gram-positive and Gram-negative bacteria.

- Gatifloxacin: Broad-spectrum activity with a different safety profile .

Activité Biologique

Ofloxacin Q acid, (R)- is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

Overview of Ofloxacin

Ofloxacin is a fluoroquinolone antibiotic that exhibits bactericidal properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division in bacteria. It is effective against both Gram-positive and Gram-negative bacteria and is commonly used to treat various infections, including those of the respiratory tract, urinary tract, and skin .

The mechanism of action for Ofloxacin Q acid, (R)- involves:

- Inhibition of DNA Gyrase : Ofloxacin binds to the A subunit of DNA gyrase, preventing the supercoiling necessary for DNA replication.

- Inhibition of Topoisomerase IV : This enzyme is crucial for separating replicated DNA strands during cell division. By inhibiting this enzyme, Ofloxacin prevents bacterial cell division .

The compound demonstrates a significantly higher affinity for bacterial enzymes compared to mammalian counterparts, which minimizes toxicity to human cells .

Absorption and Bioavailability

- Bioavailability : Approximately 85% to 98% when administered orally.

- Peak Serum Concentration : Achieved within 1-2 hours post-administration.

- Protein Binding : About 32% in plasma .

Elimination

- Half-Life : Ranges from 4 to 9 hours depending on the patient population.

- Excretion : Primarily renal (65% to 80% excreted unchanged in urine) with minimal fecal elimination (4-8%) .

In Vitro and In Vivo Studies

Recent studies have evaluated the enhanced pharmacological activity of Ofloxacin Q acid when formulated with solid lipid nanoparticles (SLN). These formulations demonstrated:

- Increased Bioavailability : SLN formulations increased bioavailability by 2.27-fold compared to native Ofloxacin.

- Sustained Release : The SLN showed prolonged drug release profiles, maintaining therapeutic levels over extended periods .

Antibacterial Efficacy

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for native Ofloxacin versus SLN-loaded formulations over time:

| Formulation | MIC at 12h (μg/mL) | MIC at 24h (μg/mL) | MIC at 36h (μg/mL) | MIC at 48h (μg/mL) |

|---|---|---|---|---|

| Native Ofloxacin | 0.2 | 0.4 | 0.5 | 0.5 |

| SLN-loaded Ofloxacin | 0.2 | 0.3 | 0.3 | 0.3 |

The data indicates that SLN formulations maintain lower MIC values over time, suggesting enhanced antibacterial activity compared to native formulations .

Case Studies

- Urologic Infections : Clinical studies have shown that Ofloxacin is effective against common uropathogens in urologic infections. It has been particularly noted for its efficacy against multidrug-resistant strains, demonstrating its relevance in contemporary antibiotic therapy .

- Combination Therapy : In cases of multidrug-resistant tuberculosis, Ofloxacin has been used in combination regimens to enhance therapeutic outcomes. Its role as part of a multidrug regimen has been critical in managing resistant infections effectively .

Propriétés

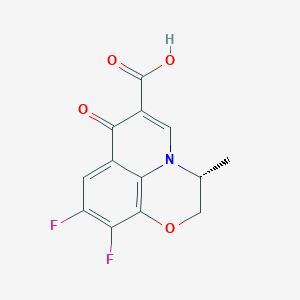

IUPAC Name |

(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKWWNNJFKZNJO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110548-07-7 | |

| Record name | Ofloxacin Q acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OFLOXACIN Q ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.